CPI-455 hydrochloride
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Overview
Description
CPI-455 Hydrochloride is a specific inhibitor of the lysine demethylase 5 family of enzymes. It is particularly effective against the full-length lysine demethylase 5A enzyme, with an inhibitory concentration (IC50) of 10 nanomolar. This compound has shown significant potential in elevating global levels of trimethylation at the fourth lysine residue of histone H3 (H3K4me3) and reducing the number of drug-tolerant persister cells in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPI-455 Hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions: CPI-455 Hydrochloride primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions can result in the formation of sulfoxides or sulfones .
Scientific Research Applications
CPI-455 Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of lysine demethylase 5 enzymes in various biochemical pathways.
Biology: Employed in cell culture studies to investigate the effects of histone demethylation on gene expression and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those that exhibit resistance to standard chemotherapy.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic modifications
Mechanism of Action
CPI-455 Hydrochloride exerts its effects by specifically inhibiting the lysine demethylase 5 family of enzymes. These enzymes are responsible for the demethylation of trimethylated lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound increases the levels of trimethylated histone H3 at lysine 4 (H3K4me3), leading to changes in gene expression and cellular behavior. This mechanism is particularly effective in reducing the number of drug-tolerant persister cells in cancer cell lines .
Comparison with Similar Compounds
CPI-455 Hydrochloride is unique in its high specificity and potency against the lysine demethylase 5 family of enzymes. Similar compounds include:
GSK-J4 Hydrochloride: Another histone demethylase inhibitor with a broader range of targets.
SP2509: A specific inhibitor of lysine demethylase 1, with different target specificity compared to this compound.
Iadademstat (ORY-1001) Hydrochloride: A potent inhibitor of lysine demethylase 1, used in clinical trials for cancer treatment
This compound stands out due to its high selectivity for lysine demethylase 5 enzymes and its effectiveness in reducing drug-tolerant persister cells, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODPNXOTKXHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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